6-(azepan-1-yl)-9H-purine
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Overview
Description
Scientific Research Applications
Structural Investigations and Binding Characteristics
- Structural Features in Antitumor Agents : The study of azathioprine, a derivative of 6-mercaptopurine, reveals significant biological activity due to its electronically and stereochemically versatile binding sites. This has led to detailed investigations into its crystal structure, especially when bound to other agents, providing insights into its potential antitumor applications (Chifotides et al., 1992).
Chemical Synthesis and Modifications
- Regiospecific Alkylation of Purines : The development of methods for the synthesis of 6-(azolyl)purine derivatives and their regioisomeric purity enhances the potential for specific applications in medicinal chemistry. This includes protecting the N7 position from alkylating agents, which is crucial for tailoring purine-based compounds for specific scientific applications (Zhong & Robins, 2006).
Biological Activity and Therapeutic Potential
- ROCK Inhibitors with Anti-Metastatic Activity : Substituting the C6 atom of purine derivatives with azepan-1-yl groups showed significant potential as inhibitors of Rho-associated serine/threonine kinases (ROCKs). This has implications in regulating cellular functions like motility and invasion, suggesting a role in combating metastatic diseases (Voller et al., 2019).
Antimicrobial Applications and DNA Interactions
- Novel Purine Derivatives with Antimicrobial Activity : The synthesis of novel purine analogues incorporating tetrazole rings showed promising antibacterial activities against various strains. These derivatives also exhibit interactions with plasmid DNA, suggesting their potential in antimicrobial research and therapy (Kinali-Demirci et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(azepan-1-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-6-16(5-3-1)11-9-10(13-7-12-9)14-8-15-11/h7-8H,1-6H2,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDNHQZTRVRLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876493 |
Source
|
Record name | ADENINE,6-N,N-HEXAMETHYLENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.